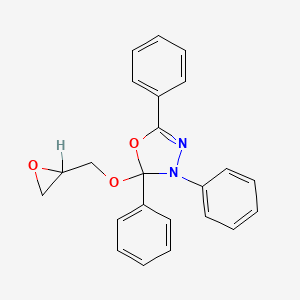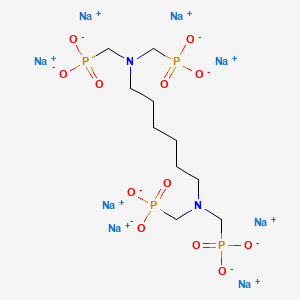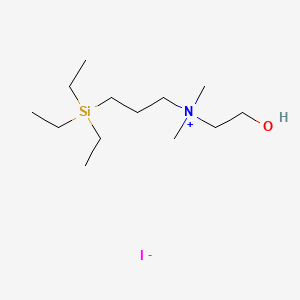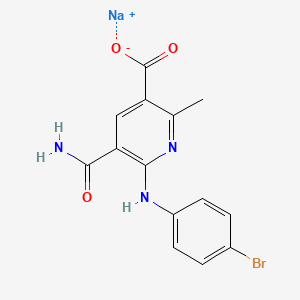
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as an aminocarbonyl group, a bromophenyl group, and a methyl group. The sodium salt form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of Functional Groups: The introduction of the aminocarbonyl group, bromophenyl group, and methyl group can be achieved through various substitution reactions. For example, the bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.
Formation of the Sodium Salt: The final step involves the conversion of the carboxylic acid group to its sodium salt form by reacting with a suitable base, such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the bromine atom can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development and as a pharmacological tool to study disease mechanisms.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring structure but differ in the functional groups attached.
Bromophenyl derivatives: Compounds with a bromophenyl group but different core structures.
Aminocarbonyl derivatives: Compounds with an aminocarbonyl group but different ring systems.
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
134828-52-7 |
|---|---|
分子式 |
C14H11BrN3NaO3 |
分子量 |
372.15 g/mol |
IUPAC 名称 |
sodium;6-(4-bromoanilino)-5-carbamoyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12BrN3O3.Na/c1-7-10(14(20)21)6-11(12(16)19)13(17-7)18-9-4-2-8(15)3-5-9;/h2-6H,1H3,(H2,16,19)(H,17,18)(H,20,21);/q;+1/p-1 |
InChI 键 |
GBFHKIGWPGBPSQ-UHFFFAOYSA-M |
规范 SMILES |
CC1=NC(=C(C=C1C(=O)[O-])C(=O)N)NC2=CC=C(C=C2)Br.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


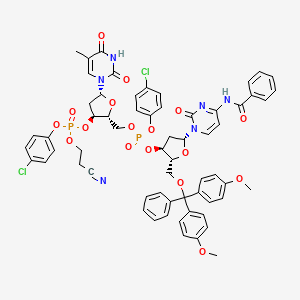
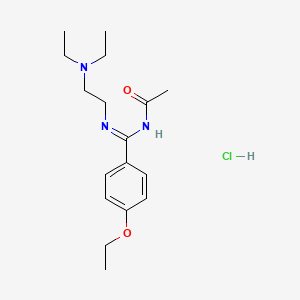
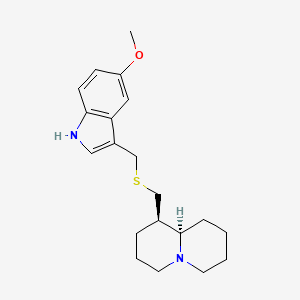
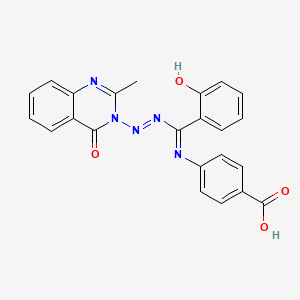
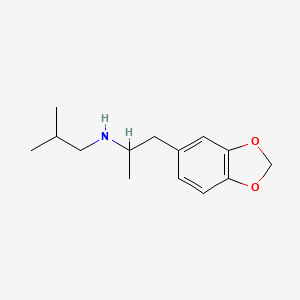
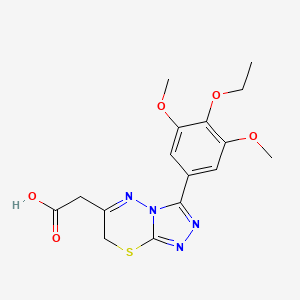
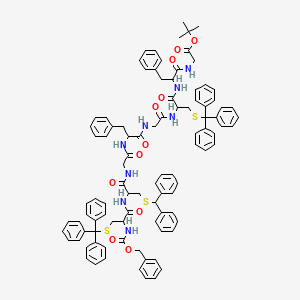
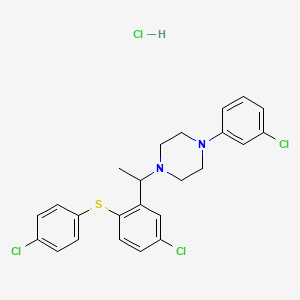
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
